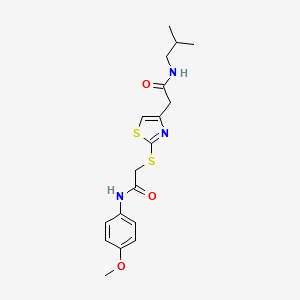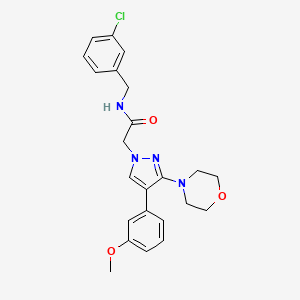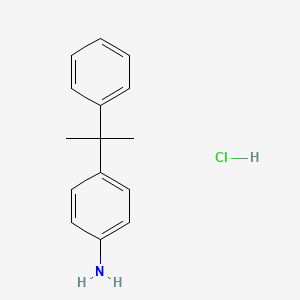
N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3O3S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structures of related acetamide compounds, including those with 4-methoxyphenyl groups, have been studied. For instance, Galushchinskiy, Slepukhin, and Obydennov (2017) investigated the crystal structures of (oxothiazolidin-2-ylidene)acetamides, providing insights into the molecular arrangement and potential interactions of similar compounds Galushchinskiy, Slepukhin, & Obydennov, 2017.
Optoelectronic Properties
Thiazole-based compounds have been studied for their optoelectronic properties. Camurlu and Guven (2015) synthesized thiazole-containing monomers and investigated the optoelectronic properties of the resultant conducting polymers, which could be relevant for the study of N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide Camurlu & Guven, 2015.
Cyclooxygenase (COX) Inhibitory Activity
Some thiazole and acetamide derivatives exhibit COX inhibitory activity. Ertas et al. (2022) synthesized compounds with a 4-methoxyphenyl group and found strong COX-2 enzyme inhibitory activity in their structures Ertas et al., 2022.
Anticancer Activity
Compounds with 4-methoxyphenyl and thiazol-4-yl acetamide structures have been evaluated for anticancer properties. Yushyn, Holota, and Lesyk (2022) studied a novel pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, indicating potential for anticancer applications Yushyn, Holota, & Lesyk, 2022.
Antioxidant and Anti-inflammatory Properties
Some thiazole derivatives demonstrate antioxidant and anti-inflammatory properties. Koppireddi et al. (2013) synthesized and evaluated N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, finding compounds with good antioxidant and anti-inflammatory activity Koppireddi et al., 2013.
PET Tracers in Imaging
Derivatives of thiazole and acetamide have been explored as potential PET tracers for imaging applications. Gao, Wang, and Zheng (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 Gao, Wang, & Zheng, 2016.
Human Adenosine A3 Receptor Antagonists
Thiazole and thiadiazole derivatives have been synthesized as selective antagonists for human adenosine A3 receptors, important in various physiological processes. Jung et al. (2004) found that certain derivatives displayed high binding affinity and selectivity for these receptors Jung et al., 2004.
Antibacterial and Antifungal Activities
Thiazole derivatives have shown significant antibacterial and antifungal activities. Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating a pyrazole moiety and found them effective against various bacterial and fungal strains Saravanan et al., 2010.
Propiedades
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-12(2)9-19-16(22)8-14-10-25-18(21-14)26-11-17(23)20-13-4-6-15(24-3)7-5-13/h4-7,10,12H,8-9,11H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZQCPKTAOSMFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isobutyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,5-Dimethoxyphenyl)-3-{[(3-methylphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2403521.png)



![[2-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2403526.png)





![3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B2403537.png)
![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2403538.png)
![[1,2,4]triazolo[4,3-a]quinoxaline-4(5H)-thione](/img/structure/B2403539.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2403543.png)